4-Bromo-2,3-dimethylanisole
Description
Contextualization of 4-Bromo-2,3-dimethylanisole within Anisole (B1667542) Chemistry
This compound is a halogenated derivative of 2,3-dimethylanisole (B146749). Anisoles, or methoxybenzenes, are a class of aromatic ethers characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. The parent compound, anisole, can undergo various substitution reactions on its aromatic ring, leading to a wide array of derivatives with diverse chemical properties and applications. The presence of the methoxy group activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions.
In the case of this compound, the benzene ring is substituted with a bromine atom at the para position relative to the methoxy group, and two methyl groups at the ortho and meta positions. This specific substitution pattern influences the compound's reactivity and steric hindrance, making it a valuable intermediate in organic synthesis. The preparation of this compound itself is a demonstration of regioselective bromination, a key reaction in anisole chemistry. For instance, it can be synthesized from 2,3-dimethylanisole through bromination using N-bromosuccinimide (NBS) in acetonitrile (B52724), which provides a mild and controlled method for introducing a bromine atom at a specific position on the aromatic ring. mdma.ch
Academic Significance in Advanced Organic Synthesis and Medicinal Chemistry Research
The academic significance of this compound lies in its utility as a versatile building block in the construction of more complex molecules. cymitquimica.com Its structure incorporates multiple functional groups—an ether, a bromoarene, and methyl groups—that can be selectively manipulated in various chemical transformations. The bromine atom, in particular, serves as a handle for introducing further functionality through cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
In the realm of medicinal chemistry, substituted anisoles are common structural motifs in biologically active compounds. This compound serves as a precursor for the synthesis of novel compounds with potential therapeutic applications. For example, it has been utilized in the preparation of a novel arylsulfonamide derivative that acts as a potent glucocorticoid receptor (GR) agonist. chemicalbook.com Glucocorticoid receptors are involved in a wide range of physiological processes, and their modulation is a target for treating inflammatory diseases, autoimmune disorders, and some types of cancer. The ability to synthesize specific derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. chemicalbook.comsigmaaldrich.com
Scope of the Academic Review
This academic review focuses exclusively on the chemical properties, synthesis, and research applications of this compound. The content is structured to provide a detailed and scientifically accurate overview of this compound, drawing from established chemical literature and databases. The review will cover the fundamental molecular and physical characteristics of this compound, detail its common synthetic routes, and explore its applications as an intermediate in organic synthesis and medicinal chemistry research. The aim is to present a thorough and authoritative resource for chemists and researchers interested in the specific chemistry of this compound.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₉H₁₁BrO. avantorsciences.com It presents as a liquid that can range in color from light orange to yellow to green. cymitquimica.com The compound is characterized by the following physical properties:
| Property | Value |
| Molecular Weight | 215.09 g/mol |
| Boiling Point | 197 °C (lit.) |
| Density | 1.36 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.566 (lit.) |
| Flash Point | >230 °F (>110 °C) |
Table 1: Physical Properties of this compound. Data sourced from sigmaaldrich.commolbase.com.
Synthesis of this compound
The primary method for the synthesis of this compound involves the regioselective bromination of 2,3-dimethylanisole. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). chemicalbook.com The reaction is typically carried out in a suitable solvent, with acetonitrile (CH₃CN) being a preferred choice due to its ability to promote the desired regioselectivity. mdma.ch
The reaction proceeds as follows: 2,3-dimethylanisole is treated with NBS in acetonitrile at room temperature. mdma.ch This method is known for its mild conditions and high yield, providing this compound exclusively in a relatively short reaction time. mdma.ch The methoxy group of the anisole ring is an activating group that directs the incoming electrophile (bromine) to the ortho and para positions. In the case of 2,3-dimethylanisole, the para position is sterically more accessible, leading to the selective formation of the 4-bromo isomer. mdma.ch
It is also possible to use elemental bromine as the brominating agent. However, the use of NBS in acetonitrile is often favored as it offers better control and avoids the formation of polybrominated byproducts. mdma.ch For example, further bromination of this compound with NBS can lead to the formation of 4,6-dibromo-2,3-dimethylanisole. mdma.chchemicalbook.com
Applications in Research
This compound is a valuable intermediate in various areas of chemical research, particularly in organic synthesis and medicinal chemistry. cymitquimica.comchemicalbook.com
Use in Organic Synthesis
The presence of a bromine atom on the aromatic ring makes this compound a versatile substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The compound can be used in the synthesis of more complex substituted aromatic compounds. For instance, it can be further brominated to produce 4,6-dibromo-2,3-dimethylanisole. chemicalbook.com It can also react with 2,3-dimethylphenol (B72121) to form 4-methoxy-2,2′,3,3′-tetramethyldiphenyl ether. chemicalbook.com
Use in Medicinal Chemistry
In medicinal chemistry, this compound serves as a starting material for the synthesis of compounds with potential therapeutic properties. chemicalbook.com A notable application is in the preparation of novel arylsulfonamide derivatives that have shown potent agonist activity at the glucocorticoid receptor (GR). chemicalbook.com The synthesis of these derivatives highlights the utility of this compound as a scaffold for introducing specific functionalities required for biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNZZYJCUUIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372911 | |
| Record name | 4-Bromo-2,3-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-48-7 | |
| Record name | 1-Bromo-4-methoxy-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dimethylanisole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-dimethylanisole | |
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Synthetic Methodologies and Chemical Preparation Routes
Regioselective Bromination Techniques
The directing effects of the methoxy (B1213986) and methyl groups on the aromatic ring of 2,3-dimethylanisole (B146749) play a crucial role in determining the position of bromination. The methoxy group is a strong activating group and ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing.
N-Bromosuccinimide (NBS) has emerged as a highly effective reagent for the regioselective monobromination of activated aromatic rings, including dimethylanisole substrates. sigmaaldrich.com The use of NBS in acetonitrile (B52724) (CH₃CN) as a solvent provides a mild and specific method for nuclear bromination. mdma.ch This system has been shown to exclusively yield 4-bromo-2,3-dimethylanisole at room temperature in a short reaction time with a high yield of 94%. mdma.ch The reaction's high regioselectivity is attributed to the controlled release of the electrophilic bromine species. mdma.ch In contrast, using carbon tetrachloride (CCl₄) as a solvent can lead to different outcomes, including the formation of dibromination products. mdma.ch
Further studies have demonstrated that electrophilic bromination of 2,3-dimethylanisole with NBS catalyzed by perchloric acid (HClO₄) also results in a nearly quantitative yield of this compound. acs.org The choice of solvent and catalyst is therefore critical in controlling the selectivity of the bromination reaction. mdma.chresearchgate.net
Table 1: Regioselective Bromination of 2,3-dimethylanisole with NBS
| Reagent System | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| NBS | CH₃CN | Room Temp. | 30 min | This compound | 94% | mdma.ch |
| NBS/HClO₄ | - | - | - | This compound | ~100% | acs.org |
| NBS | CCl₄ | Reflux | - | Mixture including dibromo products | - | mdma.ch |
The mechanism of electrophilic aromatic substitution on dimethylanisole substrates follows the arenium ion mechanism. gla.ac.uk In this two-step process, the electrophile first attacks the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. gla.ac.uklibretexts.org In the second step, a proton is removed from the arenium ion to restore the aromaticity of the ring, yielding the substituted product. libretexts.org
For 2,3-dimethylanisole, the methoxy group strongly directs the incoming electrophile to the para position (C-4) and ortho position (C-6). However, steric hindrance from the adjacent methyl group at C-2 can disfavor substitution at the C-6 position, leading to a preference for bromination at the C-4 position. gla.ac.uk The stability of the intermediate arenium ion plays a key role in determining the final product distribution. The lack of a significant kinetic isotope effect in many halogenation reactions supports this mechanism, indicating that the initial attack by the electrophile is the rate-determining step. gla.ac.uk
Utility of N-Bromosuccinimide (NBS) Systems in Arenes for Selective Monobromination
Strategies for Constructing Brominated Anisole (B1667542) Scaffolds
Beyond direct bromination, other strategies can be employed to construct brominated anisole scaffolds, offering alternative pathways to the target molecule or its derivatives.
The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring by converting an amino group into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. wikipedia.orgchem-station.com This approach would involve the synthesis of 4-amino-2,3-dimethylanisole as a precursor. The amino group can be introduced via nitration followed by reduction. The subsequent diazotization of the amine and treatment with CuBr would yield this compound. wikipedia.org This method is particularly useful when direct bromination is not selective or when the starting material is a readily available aniline (B41778) derivative. researchgate.netnumberanalytics.com For instance, 4-bromo-2,3-dimethylaniline (B1292490) can be synthesized from 2,3-dimethylaniline (B142581) using N-bromosuccinimide in DMF. google.com This bromo-amino compound could then potentially be converted to this compound, although this specific transformation is not detailed in the provided results.
Transition metal-catalyzed reactions have become powerful tools in organic synthesis for their efficiency and selectivity. beilstein-journals.orgmdpi.com While direct transition metal-catalyzed C-H bromination of simple arenes like anisole has been explored, the specific application to 2,3-dimethylanisole to selectively form the 4-bromo isomer is an area of ongoing research. beilstein-journals.orgdergipark.org.tr These methods often offer advantages over traditional electrophilic substitution, such as milder reaction conditions and the ability to functionalize less reactive C-H bonds. acs.org For example, rhodium-catalyzed oxidative alkenylation of anisole has shown controllable regioselectivity, suggesting the potential for similar control in halogenation reactions. researchgate.net Copper-catalyzed halogenation has also emerged as a practical option due to the low cost and stability of copper catalysts. beilstein-journals.org
Sandmeyer-Type Reactions in Related Aminated Precursors
Advancements in Sustainable Synthesis Protocols for Bromo-anisoles
The development of environmentally friendly synthetic methods is a growing priority in chemistry. For the synthesis of bromo-anisoles, this includes the use of greener solvents, less toxic reagents, and catalytic systems that can be recycled. researchgate.net Research into sustainable bromination methods includes using aqueous media and developing phase-transfer catalysts. researchgate.net For example, the bromination of anisole has been achieved in water using sodium bromide and hydrogen peroxide with a recyclable catalyst. chemicalbook.com While not specifically detailed for this compound, these green chemistry principles are applicable and represent the future direction for the synthesis of such compounds.
Reactivity and Complex Derivatization Strategies
Electrophilic and Nucleophilic Reactivity Profiles of the Aromatic Ring
The reactivity of the aromatic ring in 4-Bromo-2,3-dimethylanisole is governed by the interplay of its substituents. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are electron-donating, thereby activating the ring towards electrophilic aromatic substitution. gla.ac.uk This enhanced electron density makes the ring more susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the bromine atom deactivates the ring to some extent.
The directing effects of these substituents determine the regioselectivity of further substitution. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. In the case of this compound, the positions ortho and para to the strongly activating methoxy group are already occupied. However, further bromination can occur at the available positions on the ring. For instance, bromination using N-bromosuccinimide (NBS) in acetonitrile (B52724) can yield 4,6-dibromo-2,3-dimethylanisole. sigmaaldrich.comchemicalbook.commdma.ch The use of NBS in acetonitrile is a mild and regioselective method for the bromination of activated aromatic rings. mdma.chcdnsciencepub.com
Nucleophilic aromatic substitution on the ring is generally less favorable due to the electron-rich nature of the benzene (B151609) ring. However, such reactions can be facilitated under specific conditions, often involving the displacement of the bromide ion, which is a good leaving group. gla.ac.uk The two primary mechanisms for nucleophilic aromatic substitution are the SNAr mechanism, which is favored by electron-withdrawing groups ortho or para to the leaving group, and the benzyne (B1209423) mechanism, which requires a strong base and the presence of a hydrogen atom ortho to the leaving group. gla.ac.ukmasterorganicchemistry.com
Carbon-Halogen Bond Transformations
The carbon-bromine (C-Br) bond in this compound is a key functional handle for a variety of transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides like this compound are excellent substrates for these transformations. nih.gov
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid, for instance, demonstrates the utility of this method for creating biaryl linkages. researchgate.net While specific studies on this compound are not abundant, the general reactivity of bromoanisoles suggests its suitability for such transformations. researchgate.netmdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. libretexts.org This reaction provides a direct method for the arylation of olefins. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com It is a widely used method for the synthesis of aryl alkynes. thalesnano.comgelest.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. gelest.comresearchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This reaction is known for its high functional group tolerance. nih.gov The use of palladacycle precatalysts has been shown to enable mild and general conditions for Negishi cross-coupling reactions. nih.gov For example, the coupling of bromoarenes with dimethylzinc (B1204448) in the presence of a palladium catalyst is a high-yielding route to methylarenes. researchgate.net
The table below summarizes these key cross-coupling reactions:
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki Coupling | Organoboron Compound + Organohalide | Pd Catalyst + Base | C-C (Aryl-Aryl, etc.) |
| Heck Reaction | Alkene + Organohalide | Pd Catalyst + Base | C-C (Aryl-Alkenyl) |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | Pd Catalyst + Cu(I) Co-catalyst + Base | C-C (Aryl-Alkynyl) |
| Negishi Coupling | Organozinc Compound + Organohalide | Ni or Pd Catalyst | C-C (Aryl-Aryl, etc.) |
Nucleophilic Aromatic Substitution Pathways
As mentioned earlier, the bromine atom can be displaced by a nucleophile. gla.ac.uk This can occur through an addition-elimination (SNAr) mechanism, particularly if the aromatic ring is further activated by electron-withdrawing groups, or via a benzyne intermediate under strongly basic conditions. gla.ac.ukmasterorganicchemistry.com For example, this compound can react with 2,3-dimethylphenol (B72121) to form 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether. sigmaaldrich.comchemicalbook.com
Functionalization of the Alkyl and Methoxy Moieties
The methyl and methoxy groups on the this compound ring also offer opportunities for further functionalization.
The methyl groups can potentially undergo oxidation to form carboxylic acids or aldehydes, although this typically requires harsh conditions. Benzylic bromination, using reagents like N-bromosuccinimide under radical conditions, could introduce a bromine atom onto one of the methyl groups, creating a new site for nucleophilic substitution. gla.ac.uk
The methoxy group can be cleaved to reveal a phenol (B47542). This demethylation can be achieved using various reagents, such as strong acids or Lewis acids. The resulting phenol can then participate in a range of reactions, including etherification and esterification. For instance, the conversion of 4-methylanisole (B47524) to 4-methylphenol is a known transformation. researchgate.net
Applications as a Building Block in Multi-Step Synthesis
The diverse reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules. It has been used in the preparation of novel arylsulfonamide derivatives with potential biological activity. sigmaaldrich.comchemicalbook.com
Precursors for Polybrominated Dimethylanisole Derivatives
This compound serves as a direct precursor for the synthesis of polybrominated dimethylanisole derivatives. As previously noted, further bromination of this compound with N-bromosuccinimide in acetonitrile leads to the formation of 4,6-dibromo-2,3-dimethylanisole. sigmaaldrich.comchemicalbook.commdma.ch This highlights its utility in building molecules with multiple bromine substituents. The synthesis of various polybrominated diphenyl ethers (PBDEs) often involves the bromination of substituted diphenyl ethers or the coupling of brominated phenols and anilines. nih.govdiva-portal.org While not a diphenyl ether itself, the methodologies used in PBDE synthesis, such as electrophilic bromination, are directly applicable to the further functionalization of this compound.
Intermediates for Substituted Diphenyl Ether Synthesis
This compound serves as a valuable intermediate in the synthesis of substituted diphenyl ethers, a class of compounds with applications in various fields, including materials science and medicinal chemistry. The presence of the bromine atom on the aromatic ring allows for cross-coupling reactions, most notably the Ullmann condensation, to form the diaryl ether linkage.
The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.org In the context of this compound, the bromine atom provides a reactive site for this transformation. The methoxy and dimethyl groups on the benzene ring influence the reactivity of the molecule and the properties of the resulting diphenyl ether. For instance, this compound can be reacted with 2,3-dimethylphenol to produce 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether. sigmaaldrich.com
The general scheme for this synthesis involves the reaction of this compound with a substituted phenol in the presence of a copper catalyst and a base. The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired substituted diphenyl ether.
Table 1: Synthesis of a Substituted Diphenyl Ether using this compound
| Reactant 1 | Reactant 2 | Product | Catalyst | Base |
| This compound | 2,3-Dimethylphenol | 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether | Copper-based | Various |
This table illustrates a specific example of a substituted diphenyl ether synthesis starting from this compound. sigmaaldrich.com The reaction is typically performed under Ullmann condensation conditions.
Modern variations of the Ullmann condensation and other cross-coupling methodologies, such as palladium-catalyzed reactions, have expanded the scope and efficiency of diphenyl ether synthesis. These methods often offer milder reaction conditions and broader functional group tolerance compared to the traditional Ullmann reaction. While specific examples detailing these advanced methods for this compound are not extensively documented in the provided search results, the principles of these reactions are widely applicable in organic synthesis for the formation of C-O bonds.
The strategic placement of the bromo, methoxy, and dimethyl substituents on the this compound ring makes it a tailored building block for accessing specific, complex diphenyl ether structures. The electronic and steric effects of these groups can direct the regioselectivity of the coupling reaction and influence the conformational properties of the final product.
Vibrational Spectroscopy
Table 1: Predicted FTIR Spectral Data for this compound based on related compounds.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Methyl Groups | C-H Stretch | 2950-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Methoxy Group | C-O-C Asymmetric Stretch | ~1250 |
| Methoxy Group | C-O-C Symmetric Stretch | ~1040 |
| Aryl Bromide | C-Br Stretch | 600-500 |
Note: These are expected ranges and the exact values can vary.
Raman spectroscopy provides complementary information to FTIR analysis. For this compound, the symmetric vibrations of the benzene ring are expected to produce strong Raman signals. The C-Br bond, being heavy, also gives rise to a characteristic low-frequency Raman band. While a specific Raman spectrum for this compound is not detailed in the search results, data for 2,3-dimethylanisole (B146749) is available and shows characteristic Raman shifts. chemicalbook.com Theoretical and experimental Raman studies on related dimethylanisole isomers help in assigning the vibrational frequencies and understanding the structural impact of the substituents on the benzene ring. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring. The two aromatic protons would likely appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The two methyl groups and the methoxy group would each produce a singlet in the upfield region of the spectrum. While a specific spectrum for this compound was not found, data for similar compounds like 4-Bromo-2-methylanisole and 4-Bromo-3,5-dimethylanisole provide expected chemical shift ranges. chemicalbook.comrsc.org
Table 2: Predicted ¹H NMR Spectral Data for this compound.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~6.8 - 7.4 | Doublet / Singlet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet |
Note: Predicted values based on analogous structures.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will appear in a characteristic region. The methoxy carbon and the two methyl carbons will have signals in the upfield region. The aromatic carbons will have signals in the downfield region (typically δ 110-160 ppm). The specific chemical shifts help in assigning each carbon atom to its position on the benzene ring. cdnsciencepub.com Data for related compounds like 4-Bromo-2-methylanisole and 4-bromo-3,5-dimethylanisole can be referenced for expected chemical shifts. rsc.orgchemicalbook.com
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-Br | ~110 - 120 |
| C-OCH₃ | ~155 - 160 |
| Aromatic C-H | ~110 - 135 |
| Aromatic C-CH₃ | ~125 - 140 |
| Methoxy (-OCH₃) | ~55 - 60 |
| Methyl (-CH₃) | ~15 - 25 |
Note: Predicted values based on additivity rules and data from similar compounds.
High-Resolution Spectroscopic Techniques for Conformational Analysis
High-resolution spectroscopic techniques, such as microwave spectroscopy, coupled with quantum chemical calculations, are essential for determining the precise three-dimensional structure and conformational preferences of molecules like this compound. mdpi.com These methods can provide highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its geometry.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dimethylanisole (B1585114) |
| 3,4-dimethylanisole (B1293948) |
| 4-Bromo-2-methylanisole |
| 4-Bromo-3,5-dimethylanisole |
| 2-methylanisole |
| 2,4,6-trimethylanisole |
Advanced Spectroscopic Characterization and Structural Elucidation
Microwave Spectroscopy for Conformational Dynamics and Large Amplitude Motions in Related Dimethylanisoles
Microwave spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase and for the characterization of large amplitude motions (LAMs), such as the internal rotation of methyl groups. While direct microwave spectroscopic data for 4-bromo-2,3-dimethylanisole is not prominently available in the reviewed literature, extensive studies on structurally related dimethylanisole isomers provide a robust framework for understanding its conformational dynamics.
The conformational landscape of dimethylanisoles is primarily dictated by the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring and the positions of the methyl substituents. Quantum chemical calculations, typically employed in conjunction with microwave spectroscopy, are instrumental in identifying stable conformers. For many dimethylanisole isomers, such as 2,3-dimethylanisole (B146749), only one conformer is predicted and observed to be stable. researchgate.net In contrast, other isomers like 3,4-dimethylanisole (B1293948) and m-methylanisole exist as two stable conformers (syn and anti), which have been successfully assigned in their respective microwave spectra. aip.org
The internal rotation of the methyl groups is a key feature in the microwave spectra of dimethylanisoles. These rotations are considered large amplitude motions and lead to characteristic splittings of the rotational transitions. The magnitude of these splittings is directly related to the height of the potential barrier hindering the rotation.
A consistent finding across various studies of dimethylanisoles, including the 2,3-, 2,4-, and 3,4-isomers, is that the barrier to internal rotation of the methoxy methyl group is very high (typically calculated to be over 1000 cm⁻¹). researchgate.netmdpi.comnih.gov As a result, torsional splittings from the methoxy group's rotation are not resolved in the microwave spectra. researchgate.netmdpi.comnih.gov Therefore, the observable fine structures in the spectra of these molecules are dominated by the internal rotations of the methyl groups attached to the aromatic ring.
In molecules with two non-equivalent methyl groups, such as the isomers of dimethylanisole, the rotational transitions are expected to split into quintets. aip.orgmdpi.com The analysis of these complex spectra can be challenging, particularly when one or both of the methyl groups have low barriers to internal rotation, leading to large splittings that can be difficult to assign. nih.gov For instance, the study of 3,5-dimethylanisole, which features two low-barrier methyl groups, presented significant challenges in spectral analysis and modeling. mdpi.com
For this compound, it can be inferred that, similar to its parent molecule 2,3-dimethylanisole, it likely has a single stable conformer. The primary large amplitude motions would be the internal rotations of the 2- and 3-methyl groups. The presence of the bromine atom at the 4-position is expected to influence the electronic environment and potentially the steric landscape, which in turn would affect the rotational barriers of the methyl groups compared to the unsubstituted 2,3-dimethylanisole.
The analysis of torsional splittings in the microwave spectra of dimethylanisoles allows for the precise determination of the potential barriers (V₃) hindering the internal rotation of the methyl groups. These barriers are highly sensitive to the electronic and steric environment of the methyl rotor.
In the case of 2,3-dimethylanisole, a detailed analysis of its microwave spectrum revealed vastly different barriers for the two methyl groups. researchgate.net The ortho-methyl group (at the 2-position), which is situated between the methoxy group and another methyl group, exhibits an exceptionally low barrier to internal rotation of 26.9 cm⁻¹. researchgate.netaip.org This low barrier is attributed primarily to the electronic configuration surrounding the o-methyl group. aip.org In stark contrast, the meta-methyl group (at the 3-position) experiences a much higher barrier of 518.7 cm⁻¹. mdpi.com
This trend of a high barrier for a methyl group adjacent to another substituent is also observed in other isomers. For example, in 2,4-dimethylanisole (B1585114), the ortho-methyl group has a high barrier of 441.139(23) cm⁻¹, while the para-methyl group has a low barrier of 47.649(30) cm⁻¹. nih.govaip.org Steric hindrance is a significant factor contributing to higher barriers for ortho-methyl groups. mdpi.com However, electronic effects can sometimes lead to unexpectedly low barriers, as seen with the o-methyl group in 2,3-dimethylanisole. researchgate.net
For this compound, one can anticipate that the bromine atom at the 4-position would electronically influence the rotational barriers of the methyl groups at the 2- and 3-positions. The barrier for the 3-methyl group in this compound would likely be comparable to or slightly altered from the 518.7 cm⁻¹ observed in 2,3-dimethylanisole due to the electronic perturbation of the para-bromo substituent. The already low barrier of the 2-methyl group might also be affected, though the dominant interactions are with the adjacent methoxy and methyl groups.
The table below summarizes the experimentally determined torsional barriers for the methyl groups in various dimethylanisole isomers, providing a comparative basis for estimating the potential barriers in this compound.
| Dimethylanisole Isomer | Methyl Group Position | Torsional Barrier (V₃) in cm⁻¹ |
|---|---|---|
| 2,3-Dimethylanisole | 2-methyl (ortho) | 26.9047(5) researchgate.net |
| 3-methyl (meta) | 518.7(1.2) researchgate.netmdpi.com | |
| 2,4-Dimethylanisole | 2-methyl (ortho) | 441.139(23) nih.gov |
| 4-methyl (para) | 47.649(30) nih.gov | |
| 2,5-Dimethylanisole | 2-methyl (ortho) | 451.664(19) aip.org |
| 5-methyl (meta) | 65.723611(84) aip.org | |
| syn-3,4-Dimethylanisole | 3-methyl (meta) | 430.00(37) |
| 4-methyl (para) | 467.90(17) | |
| anti-3,4-Dimethylanisole | 3-methyl (meta) | 499.64(26) |
| 4-methyl (para) | 533.54(22) | |
| 3,5-Dimethylanisole | syn-m-methyl | 58.62367(53) mdpi.com |
| anti-m-methyl | 36.28449(69) mdpi.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 4-Bromo-2,3-dimethylanisole and understanding its conformational landscape.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of aromatic ethers like anisole (B1667542) and its derivatives. nih.govacs.org Methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to calculate various parameters, including thermochemical data like bond dissociation enthalpies (BDEs). nih.govresearchgate.net For substituted anisoles, DFT studies effectively analyze the influence of different substituents on the molecule's electronic structure and stability. acs.org
For instance, research on para-substituted anisoles has shown that DFT calculations can accurately predict substituent effects on the O–CH3 bond dissociation energy. acs.org Electron-donating groups tend to decrease the O–R bond dissociation energy by destabilizing the ground state and stabilizing the resulting radical, with the radical effect often being more significant. acs.org These computational approaches have proven reliable for predicting thermochemical data for the demethylation of such compounds. nih.gov DFT is also used to explore the effects of steric hindrance and electronic interactions on the geometry of substituted aromatic compounds. rsc.org
| Method/Functional | Basis Set | Typical Applications | Reference |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Proton affinities, Bond Dissociation Energies (BDEs) | acs.orgkuleuven.be |
| M06-2X | 6-311++G(d,p) | O-C Bond Dissociation Enthalpy (BDE) calculations | nih.govresearchgate.net |
| (TD)DFT | Not Specified | Ground-state geometries, MOs, electronic spectra | rsc.org |
The spatial arrangement of the substituents on the anisole ring can lead to conformational isomers. For substituted aromatic ethers, the orientation of the methoxy (B1213986) group relative to the other substituents is a key conformational feature. The planarity and orientation of the methoxy group are influenced by a balance of steric and electronic effects.
In studies of similarly substituted systems, such as perylene (B46583) diimides with anisole substituents, the conformation (e.g., cis vs. trans) is dictated by steric hindrance and electronic interactions. rsc.org For trans-disubstituted derivatives where steric hindrance is minimal, electronic effects primarily determine the conformational preferences. rsc.org In contrast, for cis derivatives, strong steric interactions can force the substituent rings to twist relative to the core. rsc.org In brominated guanidines, NMR and X-ray diffraction studies have shown that the addition of bromine atoms can induce a conformational change from a Z to an E configuration. preprints.org While not directly analogous, this highlights how bulky and electronegative substituents like bromine can significantly influence the stable conformation of a molecule. The relative positions of the bromine, two methyl groups, and the methoxy group in this compound will determine its most stable conformation, which can be predicted using computational energy profiling.
Density Functional Theory (DFT) Applications for Aromatic Ethers
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its reactivity. Computational methods allow for the calculation of various descriptors that quantify and predict this reactivity.
Studies on similar molecules use DFT calculations (e.g., B3LYP/6-31G(d,p)) to compute these indices. journalirjpac.com The electrophilicity index, for example, helps to classify compounds based on their reactivity. journalirjpac.com For substituted phenols and anisoles, substituent effects significantly alter these global descriptors. acs.orgkuleuven.be An electron-donating group increases the HOMO energy, making the molecule more susceptible to electrophilic attack, while an electron-withdrawing group lowers the HOMO energy, increasing its stability towards electrophiles. acs.org
| Descriptor | Formula | Significance | Reference |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | journalirjpac.com |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | journalirjpac.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | journalirjpac.com |
| Electrophilicity Index (ω) | ω = µ2 / 2η (where µ = -(I+A)/2) | Measures the stabilization in energy when the system acquires additional electronic charge. | journalirjpac.com |
To identify specific reactive sites within a molecule, local reactivity descriptors are used. Molecular Electrostatic Potential (MEP) maps and Fukui function analysis are powerful tools for this purpose. journalirjpac.comresearchgate.net The MEP surface visualizes the charge distribution, indicating regions prone to electrophilic or nucleophilic attack. journalirjpac.com
Fukui functions (f(r)) are particularly useful for predicting the regioselectivity of chemical reactions. kuleuven.beresearchgate.net This descriptor measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net The condensed Fukui function can predict the most likely sites for:
Nucleophilic attack (f+): Where an electron is most readily accepted.
Electrophilic attack (f-): Where an electron is most easily donated.
Radical attack (f0): The average of the two.
In studies of halogenated phenols and anisoles, Fukui functions have been used to rationalize the regioselectivity of protonation, successfully predicting the preferential sites among atoms of a similar nature. kuleuven.be For this compound, this analysis would pinpoint which of the unsubstituted carbon atoms on the aromatic ring is most susceptible to electrophilic substitution and which atoms are prone to nucleophilic interaction. researchgate.net
Applications in Advanced Materials and Pharmaceutical Sciences
Development of Biologically Active Molecules
A primary area of investigation for 4-Bromo-2,3-dimethylanisole is its role as a starting material in the development of novel therapeutic agents. Its structure is a key component in building non-steroidal molecules designed to interact with specific biological targets.
Synthesis of Novel Arylsulfonamide Derivatives
Research has identified this compound as a key intermediate for the preparation of novel arylsulfonamide derivatives. researchgate.netsigmaaldrich.comconsolidated-chemical.com This class of organic compounds is significant in medicinal chemistry due to the varied biological activities that sulfonamide-based structures can exhibit. The synthesis process leverages the reactivity of the this compound scaffold to construct more complex molecules that feature an arylsulfonamide group. These derivatives are specifically designed to act as potent agonists for the glucocorticoid receptor (GR). sigmaaldrich.com
| Reaction Overview: Synthesis of Arylsulfonamide Derivatives | |
| Starting Material | This compound |
| Target Compound Class | Novel Arylsulfonamide Derivatives |
| Key Intermediate Role | Provides the core structure for building non-steroidal therapeutic agents. |
| Resulting Biological Activity | Potent Glucocorticoid Receptor (GR) Agonist. researchgate.netsigmaaldrich.com |
Glucocorticoid Receptor (GR) Agonist Activity and Therapeutic Potential
The arylsulfonamide derivatives synthesized from this compound have been found to exhibit potent activity as agonists of the glucocorticoid receptor (GR). sigmaaldrich.com Glucocorticoids are a cornerstone in the treatment of inflammatory and autoimmune diseases due to their powerful anti-inflammatory effects. researchgate.netnih.govnih.gov The development of non-steroidal GR agonists is a significant goal in pharmaceutical research, aiming to provide the therapeutic benefits of traditional steroidal glucocorticoids while potentially minimizing side effects. researchgate.netresearchgate.net The derivatives of this compound represent a class of non-steroidal selective GR agonists, which are being investigated for their potential to treat a range of inflammatory conditions. researchgate.netnih.gov
| Biological Activity Profile | |
| Molecular Target | Glucocorticoid Receptor (GR) |
| Mode of Action | Agonist |
| Compound Class | Non-steroidal Selective Glucocorticoid Receptor Modulator (SGRM) / Agonist (SEGRA) researchgate.netnih.govwikipedia.org |
| Therapeutic Potential | Treatment of inflammatory and autoimmune diseases. researchgate.netnih.gov |
Mechanism of Action and Modulation of Receptor Activity in Disease Models
The therapeutic effects of glucocorticoid receptor agonists are primarily mediated through a mechanism known as transrepression, which inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. researchgate.netwikipedia.org This action leads to the suppression of inflammatory molecules. researchgate.net Conversely, many side effects of glucocorticoids are linked to a separate mechanism called transactivation, where the GR directly activates the expression of other genes. researchgate.netnih.gov
Selective Glucocorticoid Receptor Modulators (SGRMs), such as the arylsulfonamide derivatives originating from this compound, are designed to "dissociate" these two pathways. nih.gov They preferentially induce the desired anti-inflammatory transrepression while having little to no transactivation activity. researchgate.netnih.gov This selective action is key to their therapeutic promise.
In preclinical disease models, these selective modulators have shown significant efficacy. For instance, a novel N-acyl-6-sulfonamide-tetrahydroquinoline derivative, a type of SGRM, demonstrated the ability to significantly relieve dermatitis in a mouse model through oral administration. nih.gov This compound was also shown to efficiently reduce the expression of key inflammatory factors, including IL-6, IL-1β, and TNF-α, with an efficacy comparable to the potent steroid dexamethasone (B1670325) but without stimulating transactivation. nih.gov This highlights the potential of using precursors like this compound to create targeted anti-inflammatory therapies with an improved profile.
Role as Intermediates in Agrochemical and Fine Chemical Synthesis
Beyond its pharmaceutical applications, this compound is a versatile building block in the broader chemical industry. It serves as an intermediate in the synthesis of fine chemicals and is part of a class of compounds used in the production of agrochemicals.
As an intermediate, this compound is used in the preparation of more complex molecules for research and industrial purposes. sigmaaldrich.com Documented applications include its use to synthesize 4,6-Dibromo-2,3-dimethylanisole and 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether. sigmaaldrich.com
Furthermore, anisole (B1667542) and its derivatives are recognized as important intermediates in the production of agrochemicals, such as pesticides, herbicides, and fungicides. vinatiorganics.comvinatiorganics.com Halogenated aromatic compounds, including various brominated phenols and benzonitriles, are also established precursors in the synthesis of active ingredients for crop protection. nbinno.comketonepharma.com The chemical structure of this compound is consistent with the types of molecules used as starting points for these complex syntheses. researchgate.netresearchgate.net
| Applications as a Chemical Intermediate | |
| Fine Chemical Synthesis | Preparation of 4,6-Dibromo-2,3-dimethylanisole. sigmaaldrich.com |
| Preparation of 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether. sigmaaldrich.com | |
| Agrochemical Synthesis | Belongs to the class of anisole derivatives used as intermediates for pesticides, herbicides, and fungicides. vinatiorganics.comvinatiorganics.com |
| The bromo-aromatic structure is a common motif in precursors for agrochemical active ingredients. nbinno.comketonepharma.com |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Catalytic Systems for Selective Transformations
The selective functionalization of 4-bromo-2,3-dimethylanisole is a key area for future research. The development of novel catalytic systems is crucial for achieving high selectivity in various chemical transformations. For instance, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be a mild and highly regioselective method for the nuclear bromination of methoxy-substituted aromatic compounds like 2,3-dimethylanisole (B146749), yielding this compound exclusively. mdma.ch Further research could focus on expanding the scope of such selective halogenations.
The application of organocatalysis also presents a promising frontier. Chiral phosphine (B1218219) oxides, for example, have been successfully employed as Lewis base organocatalysts in stereoselective reactions. iss.it Investigating the use of these and other novel organocatalysts for transformations involving this compound could lead to the synthesis of valuable chiral molecules.
Furthermore, metal-catalyzed cross-coupling reactions are fundamental in organic synthesis. While methods for the Suzuki coupling of related bromoanisoles have been reported, there is a need to explore a wider range of catalytic systems, including those based on earth-abundant metals, to enhance the efficiency and sustainability of these reactions. researchgate.net The development of catalysts that can operate under milder conditions and with lower catalyst loadings remains a significant challenge.
Investigation of Undiscovered Biological Activities and Pharmacological Profiles
While some bromo-dimethylanisole derivatives have been noted for their potential biological activities, a comprehensive investigation into the pharmacological profile of this compound itself is largely unexplored. Organohalogen compounds, in general, exhibit a wide array of biological effects, including antimicrobial, antifungal, and antitumor activities. gla.ac.uk A systematic screening of this compound and its derivatives against a diverse panel of biological targets could uncover novel therapeutic applications.
For example, substituted anisoles and related compounds have been investigated for their potential as aminopeptidase (B13392206) inhibitors and for their activity against central nervous system tumors. researchgate.netnih.gov These studies provide a rationale for exploring the potential of this compound in these and other therapeutic areas. The synthesis of a library of derivatives based on the this compound scaffold and their subsequent biological evaluation is a critical next step. sigmaaldrich.cn This could lead to the identification of new lead compounds for drug discovery.
Advanced Computational Modeling for Complex Reaction Mechanisms and Dynamics
Advanced computational modeling offers a powerful tool to understand and predict the behavior of this compound in chemical reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition states, and the factors governing selectivity. For instance, computational studies have been used to analyze the large amplitude motions in dimethylanisole isomers, which can influence their reactivity. mdpi.com
Future computational work could focus on several key areas. Modeling the interaction of this compound with various catalytic species can help in the rational design of more efficient and selective catalysts. uzh.ch Simulating reaction dynamics can provide a deeper understanding of the factors controlling product distributions. Furthermore, computational screening of virtual libraries of this compound derivatives could help prioritize synthetic targets with desired electronic and steric properties for specific applications. The integration of computational modeling with experimental work will be crucial for accelerating the discovery and development of new reactions and applications for this compound.
Development of Eco-Friendly and Scalable Synthetic Processes
The development of sustainable and scalable synthetic routes to this compound and its derivatives is of paramount importance for its potential industrial applications. Green chemistry principles, such as the use of environmentally benign solvents and reagents, atom economy, and energy efficiency, should guide the design of new synthetic methods.
Anisole (B1667542) itself is considered a green solvent and is derivable from renewable resources like lignin. researchgate.netmdpi.comresearchgate.net The use of anisole or other green solvents in the synthesis and transformations of this compound should be prioritized. For example, methods using N-bromosuccinimide in acetonitrile offer a more environmentally friendly alternative to traditional bromination methods that use elemental bromine. cdnsciencepub.com
Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Flow chemistry can enable better management of reaction parameters and minimize the generation of waste. Research into scalable and cost-effective synthetic processes will be critical for the commercial viability of any new applications discovered for this compound. researchgate.net
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity (>98%) and detect trace impurities .
- Melting Point Analysis : Compare observed mp (e.g., 53–55°C for analogous bromoanisoles) with literature values to assess crystallinity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 229.11 (C₁₀H₁₃BrO) .
What strategies optimize the regioselective functionalization of this compound in complex organic syntheses?
Advanced Research Focus
Regioselective functionalization (e.g., Suzuki coupling, nitration) requires careful control of electronic and steric effects:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. The bromine’s position (para to methoxy) enhances reactivity due to electron-donating effects, enabling selective cross-coupling at the brominated site .
- Directed Ortho-Metalation : Employ LDA (Lithium Diisopropylamide) to deprotonate methyl groups, enabling directed functionalization at ortho positions relative to methoxy .
How does the electronic effect of substituents influence the reactivity of this compound in electrophilic substitution reactions?
Basic Research Focus
The methoxy group (-OCH₃) is a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the adjacent methyl groups (2,3-positions) directs incoming electrophiles to the para position relative to bromine. For example, nitration with HNO₃/H₂SO₄ predominantly yields 4-bromo-5-nitro-2,3-dimethylanisole, as the methoxy group’s resonance effect overrides steric limitations .
What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity, and how can they be methodologically addressed?
Advanced Research Focus
Scaling challenges include heat dissipation during exothermic bromination and byproduct formation. Mitigation strategies:
- Flow Chemistry : Continuous flow reactors improve temperature control and reduce localized overheating, enhancing reproducibility at multi-gram scales .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust reagent addition rates dynamically .
- Crystallization Optimization : Seed crystals and controlled cooling rates (0.5°C/min) improve yield and purity during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
